(3I(2),22I(2),25S)-Spirost-5-en-3-ol
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Overview
Description
The compound (1’S,2S,2’S,4’S,5S,7’S,8’R,9’S,12’S,13’R,16’S)-5,7’,9’,13’-tetramethyl-5’-oxaspiro[oxane-2,6’-pentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosan]-18’-en-16’-ol is a complex organic molecule belonging to the class of triterpenoids These compounds are characterized by their intricate structures and are often found in various natural sources, including plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2S,2’S,4’S,5S,7’S,8’R,9’S,12’S,13’R,16’S)-5,7’,9’,13’-tetramethyl-5’-oxaspiro[oxane-2,6’-pentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosan]-18’-en-16’-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the spirocyclic core through cyclization reactions, followed by the introduction of various functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the triterpenoid precursors. These precursors can then be chemically modified to obtain the desired compound. The scalability of these methods is essential for producing sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1’S,2S,2’S,4’S,5S,7’S,8’R,9’S,12’S,13’R,16’S)-5,7’,9’,13’-tetramethyl-5’-oxaspiro[oxane-2,6’-pentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosan]-18’-en-16’-ol: undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple functional groups, such as hydroxyl and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
(1’S,2S,2’S,4’S,5S,7’S,8’R,9’S,12’S,13’R,16’S)-5,7’,9’,13’-tetramethyl-5’-oxaspiro[oxane-2,6’-pentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosan]-18’-en-16’-ol: has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex organic reactions and stereochemistry. In biology, it is investigated for its potential biological activities, such as anti-inflammatory and anticancer properties. In medicine, it may serve as a lead compound for developing new therapeutic agents. In industry, it is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (1’S,2S,2’S,4’S,5S,7’S,8’R,9’S,12’S,13’R,16’S)-5,7’,9’,13’-tetramethyl-5’-oxaspiro[oxane-2,6’-pentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosan]-18’-en-16’-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Compared to other similar compounds, (1’S,2S,2’S,4’S,5S,7’S,8’R,9’S,12’S,13’R,16’S)-5,7’,9’,13’-tetramethyl-5’-oxaspiro[oxane-2,6’-pentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosan]-18’-en-16’-ol stands out due to its unique spirocyclic structure and multiple chiral centers. Similar compounds include other triterpenoids, such as neoruscogenin and 3-epi-neoruscogenin . These compounds share some structural features but differ in their specific functional groups and stereochemistry, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
31356-47-5 |
---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
WQLVFSAGQJTQCK-INULWVDGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 |
Origin of Product |
United States |
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